molecular formula C18H14N4O3 B2678656 3-(furan-2-yl)-N-(6-methoxyquinolin-8-yl)-1H-pyrazole-5-carboxamide CAS No. 1305279-34-8

3-(furan-2-yl)-N-(6-methoxyquinolin-8-yl)-1H-pyrazole-5-carboxamide

Cat. No. B2678656
CAS RN: 1305279-34-8
M. Wt: 334.335
InChI Key: ITIGCXISVWPZDJ-UHFFFAOYSA-N
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Description

3-(furan-2-yl)-N-(6-methoxyquinolin-8-yl)-1H-pyrazole-5-carboxamide, also known as FQMNP, is a compound with the molecular formula C18H14N4O3 . It has a molecular weight of 334.3 g/mol . The IUPAC name for this compound is 5-(furan-2-yl)-N-(6-methoxyquinolin-8-yl)-1H-pyrazole-3-carboxamide .


Molecular Structure Analysis

The compound has a complex structure that includes a furan ring, a quinoline ring, and a pyrazole ring . The InChI string, which provides a detailed description of the molecular structure, is InChI=1S/C18H14N4O3/c1-24-12-8-11-4-2-6-19-17 (11)14 (9-12)20-18 (23)15-10-13 (21-22-15)16-5-3-7-25-16/h2-10H,1H3, (H,20,23) (H,21,22) .


Physical And Chemical Properties Analysis

The compound has several notable physical and chemical properties. It has a molecular weight of 334.3 g/mol and a topological polar surface area of 93 Ų . It has 2 hydrogen bond donors, 5 hydrogen bond acceptors, and 4 rotatable bonds . The compound’s XLogP3-AA value, which predicts its lipophilicity, is 2.4 .

Scientific Research Applications

properties

IUPAC Name

5-(furan-2-yl)-N-(6-methoxyquinolin-8-yl)-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O3/c1-24-12-8-11-4-2-6-19-17(11)14(9-12)20-18(23)15-10-13(21-22-15)16-5-3-7-25-16/h2-10H,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITIGCXISVWPZDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)C=CC=N2)NC(=O)C3=NNC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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